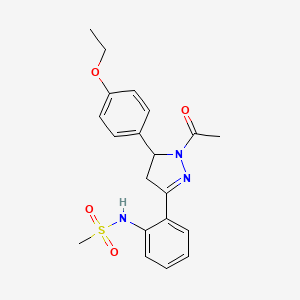

N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-4-27-16-11-9-15(10-12-16)20-13-19(21-23(20)14(2)24)17-7-5-6-8-18(17)22-28(3,25)26/h5-12,20,22H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHPACCMGGNMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, which is achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the methanesulfonamide moiety is attached through sulfonation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Ammonia, primary amines, thiols, and organic solvents like dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound belongs to a class of pyrazole-sulfonamide hybrids. Key structural differences among analogs include:

- Acyl Groups : The acetyl group (CH₃CO-) in the target compound contrasts with benzoyl (C₆H₅CO-) in and isobutyryl ((CH₃)₂CHCO-) in . Smaller acyl groups may enhance metabolic stability but reduce steric interactions with target proteins.

- Phenyl Ring Substitutions :

- 4-Ethoxyphenyl (target compound) vs. 2-ethoxyphenyl (): The para-substitution may improve binding orientation compared to ortho-substitution due to reduced steric hindrance.

- 3-Nitrophenyl () and 3-chlorophenyl/2-fluorophenyl (): Electron-withdrawing groups (e.g., nitro, chloro) may enhance electrophilic interactions but reduce solubility.

Pharmacological Activity

- Antiviral Activity : The benzoyl analog in showed a binding energy of −9.5 kcal/mol to MPXV DPol, comparable to Dorsilurin K (−10.2 kcal/mol) . The target compound’s acetyl group may reduce binding affinity slightly but improve pharmacokinetics.

- Agricultural Use : Sulfentrazone (triazole core) is a herbicide with a distinct mechanism, highlighting how core heterocycle changes (pyrazole vs. triazole) alter applications .

Metabolic and Stability Profiles

- Metabolites : Sulfentrazone’s metabolites (HMS, DMS) retain the sulfonamide group, suggesting that the methanesulfonamide moiety in the target compound may resist rapid degradation .

- MD Simulations : Pyrazole derivatives in exhibited minimal RMSD (<2 Å) during 100-ns simulations, indicating stable protein-ligand interactions .

Biological Activity

N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Core : The initial step includes the condensation of acetyl and 4-ethoxyphenyl groups to form a 4,5-dihydropyrazole derivative.

- Substitution Reaction : The synthesized pyrazole is then reacted with phenyl and methanesulfonamide groups to yield the final product.

The molecular formula for this compound is , with a molecular weight of approximately 401.48 g/mol.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzyme systems.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of treating neurodegenerative diseases such as Alzheimer's .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The sulfonamide group is known for its ability to interact with active sites of enzymes, leading to competitive inhibition.

- Binding Affinity : Docking studies reveal that this compound can effectively bind to bovine serum albumin (BSA), suggesting potential for drug delivery applications .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Antibacterial Screening : A study evaluated a series of sulfonamide derivatives for their antibacterial activity against multiple strains. Results indicated that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli .

- Anticancer Studies : In vitro studies on pyrazole derivatives demonstrated significant cytotoxic effects on various cancer cell lines, leading to investigations into their mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic: What synthetic methodologies are employed to prepare N-(2-(1-acetyl-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how is its structural integrity confirmed?

The compound is synthesized via a multi-step process starting with condensation reactions to form the pyrazoline core. Key steps include cyclization of hydrazine derivatives with diketones or α,β-unsaturated ketones, followed by sulfonamide coupling. For structural confirmation, 1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical for verifying molecular weight and functional groups. Single-crystal X-ray diffraction (SC-XRD) further validates stereochemistry and crystal packing, as demonstrated in pyrazoline derivatives .

Basic: What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Carbonic anhydrase (CA) inhibition assays (e.g., esterase activity using 4-nitrophenyl acetate) and cytotoxicity assays (e.g., MTT/PrestoBlue in cancer cell lines) are standard. These assays evaluate enzyme inhibition potency and cell viability effects, respectively. Dose-response curves (IC50 values) and selectivity indices against isoforms (e.g., CA II vs. CA IX) provide mechanistic insights .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should systematically modify substituents on the 4-ethoxyphenyl (electron-donating/-withdrawing groups), acetyl group (bulk vs. hydrophilicity), and methanesulfonamide (bioisosteric replacements). Computational tools like molecular docking (AutoDock, Glide) predict binding modes to targets like CA isoforms. Statistical models (e.g., QSAR) correlate substituent properties (logP, polar surface area) with activity .

Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved?

Discrepancies may arise from poor solubility or metabolic instability. Address this by:

- Physicochemical profiling : Measure solubility (shake-flask method) and permeability (Caco-2 assays) .

- Metabolic stability assays : Use liver microsomes to identify degradation pathways.

- Formulation strategies : Utilize co-solvents (e.g., PEG 400) or prodrug approaches to enhance bioavailability .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign proton environments and confirm diastereomeric purity in the 4,5-dihydropyrazole ring.

- HRMS : Validate molecular formula and detect impurities.

- SC-XRD : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups), as seen in related pyrazolines .

Advanced: What computational strategies elucidate its target-binding mechanisms?

- Molecular docking : Simulate binding to CA isoforms using crystal structures (PDB IDs: 3D92, 5FL4).

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (AMBER/GROMACS).

- Free-energy calculations (MM/PBSA) : Quantify contributions of hydrophobic/electrostatic interactions .

Advanced: How can aqueous solubility be improved without compromising bioactivity?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the 4-ethoxyphenyl moiety.

- Salt formation : Utilize sodium or tromethamine salts of the sulfonamide group.

- Co-solvency : Use cyclodextrin inclusion complexes or micellar formulations, guided by solubility parameter databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.